molecular formula C20H28O4 B14483852 But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate CAS No. 64081-26-1

But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14483852
CAS No.: 64081-26-1
M. Wt: 332.4 g/mol
InChI Key: PBEYOXFJXSLOLT-UHFFFAOYSA-N
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Description

But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a cyclohexene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl)

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include electrophilic addition, nucleophilic substitution, and radical reactions .

Comparison with Similar Compounds

Similar Compounds

  • But-1-en-1-yl octa-1,3-dien-1-yl cyclohex-4-ene-1,2-dicarboxylate
  • 1,7-Octadien-3-one, 2-methyl-6-methylene-
  • 6-({3-[(1E)-buta-1,3-dien-1-yl]-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

This compound is unique due to its specific arrangement of conjugated double bonds and the presence of a cyclohexene ring.

Properties

CAS No.

64081-26-1

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

1-O-but-1-enyl 2-O-octa-1,3-dienyl cyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C20H28O4/c1-3-5-7-8-9-12-16-24-20(22)18-14-11-10-13-17(18)19(21)23-15-6-4-2/h6,8-12,15-18H,3-5,7,13-14H2,1-2H3

InChI Key

PBEYOXFJXSLOLT-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=COC(=O)C1CC=CCC1C(=O)OC=CCC

Origin of Product

United States

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